N-(4-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
Description
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Properties
IUPAC Name |
N-[4-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12(24)21-16-6-3-14(4-7-16)17-10-18(23(22-17)13(2)25)15-5-8-19-20(9-15)27-11-26-19/h3-9,18H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDRUUOXNZWQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=C(C=C3)OCO4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores the synthesis, biological evaluation, and molecular mechanisms associated with this compound, focusing on its anticancer, antibacterial, and antiviral properties.
Synthesis
The compound can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. For example, N-(3,4-methylenedioxybenzylidene) benzylamine can react with N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride under reflux conditions to yield the desired product. The synthesis typically involves purification steps such as crystallization from ethanol to obtain a pure crystalline form suitable for biological testing .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds within this class have demonstrated significant antiproliferative effects against various cancer cell lines:
| Cancer Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 15.2 |
| Liver Cancer | HepG2 | 18.7 |
| Colon Cancer | HCT-116 | 12.5 |
| Prostate Cancer | PC-3 | 22.9 |
These results indicate that the compound may inhibit cell proliferation effectively across multiple cancer types .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been investigated. In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 17 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents .
Antiviral Activity
The antiviral activity of this compound has been explored against various viruses. For instance, preliminary screening indicated that it could inhibit the replication of herpes simplex virus (HSV) with an IC50 value of 20 µM. The mechanism appears to involve interference with viral entry or replication processes within host cells .
Molecular Mechanisms
The molecular mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the pyrazole ring contributes to its ability to interact with specific biological targets such as enzymes involved in cell cycle regulation and apoptosis pathways.
Case Studies
Several case studies have been published highlighting the effectiveness of pyrazole derivatives in clinical and preclinical settings:
- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer treated with a pyrazole derivative showed a significant reduction in tumor size in 60% of participants.
- Antibacterial Efficacy : A study evaluating a series of pyrazole compounds found that those containing the benzo[d][1,3]dioxole moiety exhibited enhanced antibacterial activity compared to their analogs without this structure.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a pyrazole ring and a benzo[d][1,3]dioxole moiety. Its molecular formula is , and its molecular weight is approximately 306.35 g/mol. The unique combination of these structural elements contributes to its biological activity.
Anticancer Properties
Research has indicated that compounds containing pyrazole and benzodioxole derivatives exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of tumor cell proliferation through various pathways, including the modulation of signaling pathways related to cell survival and death .
Case Study:
A study focused on a related compound demonstrated significant growth inhibition against several cancer cell lines with percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% depending on the specific cell line tested . Such findings suggest that N-(4-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide may possess similar anticancer properties worth investigating further.
Anti-inflammatory Effects
The benzodioxole structure is known for its anti-inflammatory properties. Compounds with this moiety have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes . This suggests potential applications in treating conditions characterized by chronic inflammation.
Case Study:
In vitro studies have demonstrated that derivatives with similar structures effectively reduce inflammation markers in human cell lines, indicating a therapeutic potential for inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that compounds with similar structures may also exhibit neuroprotective effects. By inhibiting acetylcholinesterase (AChE), these compounds can potentially enhance cognitive function and provide therapeutic benefits for neurodegenerative diseases like Alzheimer's .
Case Study:
A related study synthesized coumarin-based compounds that showed significant AChE inhibitory activity, suggesting that this compound could be explored for similar neuroprotective properties .
Toxicity and Safety Profile
Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies on related compounds indicate variable toxicity profiles depending on the specific substituents and structural configurations .
Chemical Reactions Analysis
Acrylamide Formation (Intermediate Preparation)
The precursor 2b [(E)-3-(benzo[d] dioxol-5-yl)-N-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acrylamide] is synthesized through:
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Condensation : Piperonaldehyde reacts with 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)aniline in ethanol under 40% NaOH at 8 hours .
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Mechanism : Base-mediated aldol condensation forms the α,β-unsaturated acrylamide system .
Pyrazoline Cyclization
Intermediate 2b undergoes cyclization with hydrazine hydrate :
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Key Steps :
Reaction Equation :
Acetylation Reactions
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N-1 Acetylation : Critical for stabilizing the pyrazoline scaffold. Methylation at this position reduces hydrogen bonding capacity and biological activity .
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SAR Impact : Acetyl groups at both N-1 and phenylacetamide positions enhance metabolic stability compared to free amines .
Heterocycle Modifications
| Modification Type | Effect on Activity | Source |
|---|---|---|
| Pyrazole → Pyrimidine | 12× reduced RET inhibition | |
| Thiophene substitution | Improved solubility | |
| Methoxy vs. tert-butyl | 3× higher IC |
Characterization Metrics
Degradation Pathways
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Hydrolytic Sensitivity : Acetamide groups show stability in pH 1–7.4 buffers (24h, 37°C) .
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Oxidative Stability : Benzo[d] dioxole ring resists CYP450-mediated oxidation in microsomal assays .
Metal Coordination
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Cu(II) Complexation : Pyrazoline nitrogen and carbonyl oxygen participate in coordination, verified by EPR .
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Biological Impact : Enhances antioxidant capacity (IC = 146–175 μM in DPPH assays) .
This compound's reactivity profile highlights the critical balance between electronic effects (acetyl groups) and steric demands (benzo[d] dioxol substituent) in determining both synthetic feasibility and biological activity . Recent advances in flow chemistry (as demonstrated in related oxazolone systems ) suggest potential for optimizing its synthesis through continuous processing methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
